H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH
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Overview
Description
The compound “H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH” is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. This peptide sequence includes histidine, serine, arginine, asparagine, isoleucine, threonine, and leucine, among others. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the production of larger quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions depend on the specific amino acids present in the peptide and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.
Scientific Research Applications
Peptides like “H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents for treating diseases by targeting specific proteins or pathways.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH: is similar to other peptides with sequences containing histidine, serine, arginine, and other amino acids.
Other peptides: Peptides with similar sequences but different amino acid compositions can have distinct properties and functions.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s unique combination of amino acids allows it to participate in specific biological processes and applications that other peptides may not.
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H97N19O20/c1-10-25(6)40(72-51(90)37(21-77)71-47(86)34(17-38(58)81)67-45(84)31(12-11-13-63-56(60)61)65-50(89)36(20-76)70-44(83)30(57)16-29-19-62-22-64-29)52(91)74-42(27(8)79)54(93)68-33(15-24(4)5)48(87)73-41(26(7)78)53(92)69-35(18-39(59)82)46(85)66-32(14-23(2)3)49(88)75-43(28(9)80)55(94)95/h19,22-28,30-37,40-43,76-80H,10-18,20-21,57H2,1-9H3,(H2,58,81)(H2,59,82)(H,62,64)(H,65,89)(H,66,85)(H,67,84)(H,68,93)(H,69,92)(H,70,83)(H,71,86)(H,72,90)(H,73,87)(H,74,91)(H,75,88)(H,94,95)(H4,60,61,63)/t25-,26+,27+,28+,30-,31-,32-,33-,34-,35-,36-,37-,40-,41-,42-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIXNMQTTUKIL-KIUKBXSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H97N19O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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